Enhanced Acidity (pKa) of 3-Methylisoxazole-5-carbonyl chloride Relative to Its Regioisomer
The predicted acid dissociation constant (pKa) for 3-methylisoxazole-5-carbonyl chloride is -3.94±0.50 . In comparison, its regioisomer, 5-methylisoxazole-3-carbonyl chloride, has a predicted pKa of -6.37±0.50 . This 2.43-unit difference indicates that the 3-methyl-5-carbonyl chloride isomer is a significantly weaker acid, implying a less electrophilic carbonyl carbon and potentially slower reaction kinetics with nucleophiles compared to the 3-carbonyl chloride isomer. This electronic difference is a critical parameter for reaction design.
| Evidence Dimension | Acid Dissociation Constant (pKa, Predicted) |
|---|---|
| Target Compound Data | -3.94 ± 0.50 |
| Comparator Or Baseline | 5-Methylisoxazole-3-carbonyl chloride (pKa = -6.37 ± 0.50) |
| Quantified Difference | Target compound is less acidic by 2.43 pKa units |
| Conditions | Predicted value, computational model |
Why This Matters
pKa is a key predictor of acyl chloride reactivity; a 2.43-unit difference can translate to a measurable change in reaction rate and requires optimized conditions for consistent synthetic outcomes.
